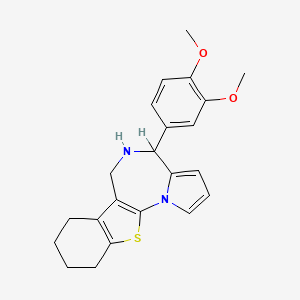
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- is a complex organic compound with a unique fused-ring structure
Méthodes De Préparation
The synthesis of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- involves multiple steps, typically starting with the formation of the benzothieno ring system followed by the construction of the pyrrolo and diazepine rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the fused-ring structure. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzothieno ring is activated by electron-donating groups. .
Applications De Recherche Scientifique
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves binding to active sites and modulating the activity of the target molecules. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- include other fused-ring systems such as:
- 4-Methyl-5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
- Bis1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- lies in its specific substitution pattern, which can influence its overall properties and applications .
Propriétés
Numéro CAS |
137052-82-5 |
|---|---|
Formule moléculaire |
C22H24N2O2S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
7-(3,4-dimethoxyphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene |
InChI |
InChI=1S/C22H24N2O2S/c1-25-18-10-9-14(12-19(18)26-2)21-17-7-5-11-24(17)22-16(13-23-21)15-6-3-4-8-20(15)27-22/h5,7,9-12,21,23H,3-4,6,8,13H2,1-2H3 |
Clé InChI |
JJDAAOZSLAYMKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCCC5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


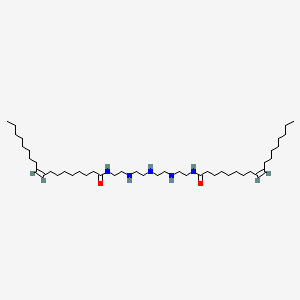

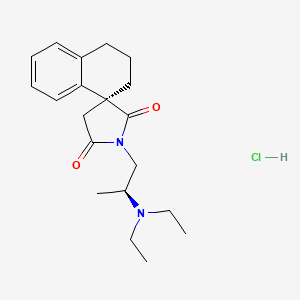
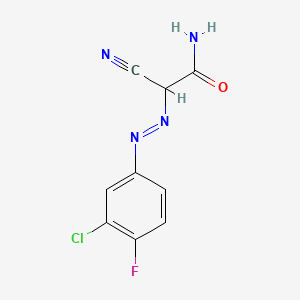

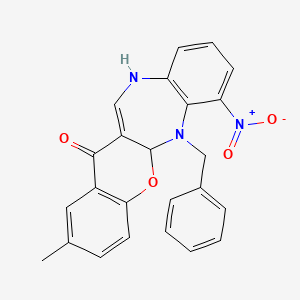
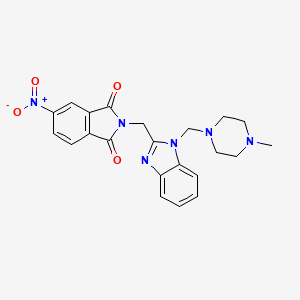

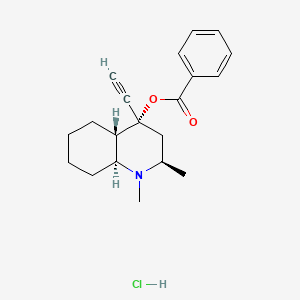
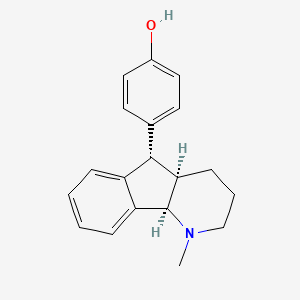
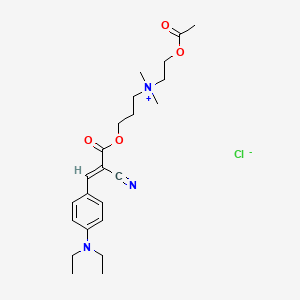
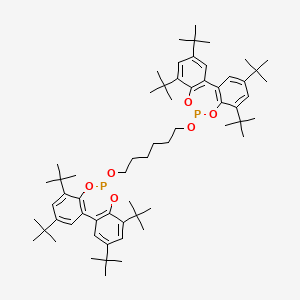
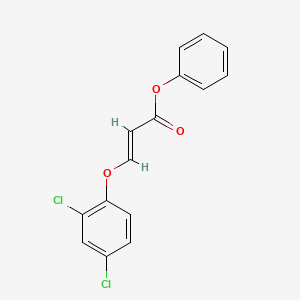
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
